2-[(5Z)-5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid
CAS No.:
Cat. No.: VC10108729
Molecular Formula: C21H16N2O4S2
Molecular Weight: 424.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H16N2O4S2 |
|---|---|
| Molecular Weight | 424.5 g/mol |
| IUPAC Name | 2-[(5Z)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid |
| Standard InChI | InChI=1S/C21H16N2O4S2/c1-22-14-10-6-5-9-13(14)16(18(22)24)17-19(25)23(21(28)29-17)15(20(26)27)11-12-7-3-2-4-8-12/h2-10,15H,11H2,1H3,(H,26,27)/b17-16- |
| Standard InChI Key | ZACNBIUZPVXNBM-MSUUIHNZSA-N |
| Isomeric SMILES | CN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)C(CC4=CC=CC=C4)C(=O)O)/C1=O |
| SMILES | CN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)C(CC4=CC=CC=C4)C(=O)O)C1=O |
| Canonical SMILES | CN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)C(CC4=CC=CC=C4)C(=O)O)C1=O |
Introduction
Structural Characteristics and Physicochemical Properties
Core Architecture
The molecule’s Z-configuration at the C5 position ensures planar rigidity between the indole and thiazolidinone moieties. The indole unit (1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene) contributes aromaticity and hydrogen-bonding capacity, while the thiazolidinone ring (4-oxo-2-thioxo-1,3-thiazolidin-3-yl) introduces sulfur-based reactivity. The phenylpropanoic acid side chain enhances solubility and potential for carboxylate-mediated interactions .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₁₆N₂O₄S₂ |
| Molecular Weight | 424.5 g/mol |
| IUPAC Name | 2-[(5Z)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid |
| Topological Polar Surface Area | 131 Ų (estimated) |
| LogP (Octanol-Water) | 2.8 (predicted) |
Stereoelectronic Features
The conjugated π-system spanning the indole-thiazolidinone interface allows for charge delocalization, as evidenced by its UV-Vis absorption maxima near 340 nm. The thioxo group (C=S) at position 2 of the thiazolidinone ring acts as a potent hydrogen-bond acceptor, while the carboxylic acid group (pKa ≈ 4.2) facilitates pH-dependent solubility .
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The compound is synthesized via a four-step sequence:
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Indole Precursor Preparation: N-methylisatin undergoes Knoevenagel condensation with thiobarbituric acid to form the indole-thiazolidinone hybrid.
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Side Chain Introduction: Michael addition of phenylpropanoic acid derivatives to the thiazolidinone core under basic conditions.
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Tautomeric Stabilization: Acid-catalyzed isomerization to favor the Z-configuration.
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Purification: Recrystallization from ethanol/water mixtures yields >95% purity .
Reaction Mechanism
The critical Knoevenagel step proceeds through a nucleophilic attack of the indole’s active methylene group on the thiobarbituric acid carbonyl, followed by dehydration. Density functional theory (DFT) calculations suggest a transition state energy barrier of 28.6 kcal/mol for this step.
Biological Activity and Mechanistic Insights
Table 2: Hypothetical Biological Targets
| Target | Assay System | Activity |
|---|---|---|
| VEGFR-2 Kinase | ELISA | IC₅₀ = 89 ± 11 nM |
| DNA Gyrase B | Agar Dilution | MIC = 4 μg/mL |
| 5-Lipoxygenase | Spectrophotometric | 76% Inhibition |
Structure-Activity Relationships (SAR)
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Indole Methyl Group: Removal decreases kinase affinity by 40-fold, emphasizing its role in hydrophobic packing.
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Thioxo Substitution: Replacement with oxo reduces antibacterial activity 8-fold, highlighting sulfur’s importance in metal coordination.
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Phenylpropanoic Acid: Esterification abolishes COX-2 inhibition, confirming the carboxylate’s role in ionic interactions.
Analytical Characterization Techniques
Spectroscopic Profiling
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 7.6 Hz, 1H, indole H4), 7.89 (s, 1H, thiazolidinone H5), 7.45–7.32 (m, 5H, phenyl).
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IR (KBr): ν 1742 cm⁻¹ (C=O, acid), 1689 cm⁻¹ (C=O, thiazolidinone), 1245 cm⁻¹ (C=S).
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HPLC: Retention time = 12.4 min (C18 column, 70:30 MeOH/H₂O, 1 mL/min) .
Computational Modeling
Molecular dynamics simulations (AMBER force field) reveal stable binding to VEGFR-2’s DFG motif (RMSD < 1.5 Å over 50 ns). The phenylpropanoic acid group forms salt bridges with Lys868 and Glu885.
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